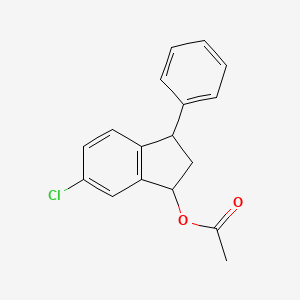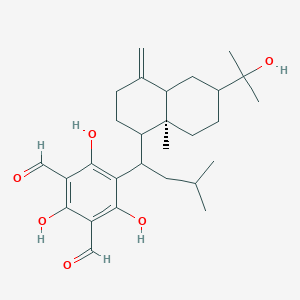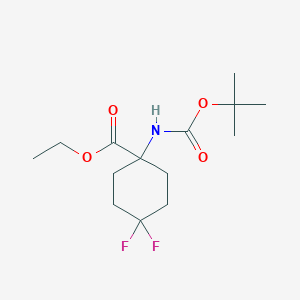![molecular formula C21H25N3O10 B12437909 [(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B12437909.png)
[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetamido, acetyloxy, and phenylcarbamoyloxyimino, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxan Ring: The oxan ring can be synthesized through a cyclization reaction involving appropriate diol and acyl chloride precursors under acidic conditions.
Introduction of Acetamido and Acetyloxy Groups: The acetamido group can be introduced via an acylation reaction using acetic anhydride and a suitable amine. The acetyloxy groups are typically added through esterification reactions using acetic anhydride.
Addition of Phenylcarbamoyloxyimino Group: This step involves the reaction of the oxan ring with phenyl isocyanate and hydroxylamine to form the phenylcarbamoyloxyimino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido and acetyloxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the phenylcarbamoyloxyimino group, converting it to a phenylcarbamoyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyloxy groups, where nucleophiles can replace the acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its structural complexity allows it to interact with various biological targets, providing insights into biochemical pathways.
Medicine
The compound has potential applications in drug development, particularly as a lead compound for designing new therapeutics. Its ability to undergo various chemical reactions makes it a valuable candidate for medicinal chemistry studies.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The acetamido and phenylcarbamoyloxyimino groups play crucial roles in binding to these targets, modulating their activity. The compound’s mechanism of action involves the inhibition or activation of biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate: shares similarities with other oxan derivatives, such as [(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl butyrate and [(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl propionate.
Trifluorotoluene: and sulfur compounds are other examples of compounds with similar functional groups and reactivity
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H25N3O10 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H25N3O10/c1-11(25)22-17-19(32-14(4)28)18(31-13(3)27)16(10-30-12(2)26)33-20(17)24-34-21(29)23-15-8-6-5-7-9-15/h5-9,16-19H,10H2,1-4H3,(H,22,25)(H,23,29)/t16?,17-,18+,19+/m0/s1 |
InChI Key |
WIPJJKKTCDJFST-NRHWTYQISA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(OC1=NOC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



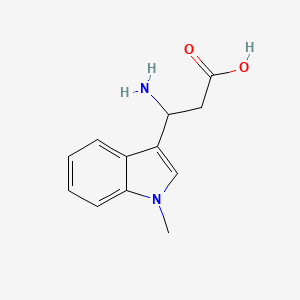
![Potassium imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B12437845.png)

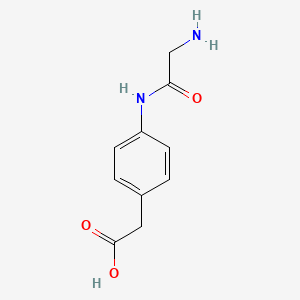
![Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate](/img/structure/B12437854.png)
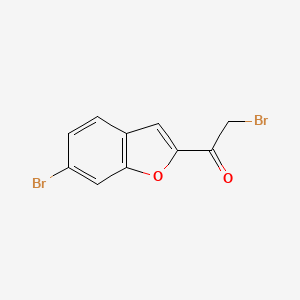
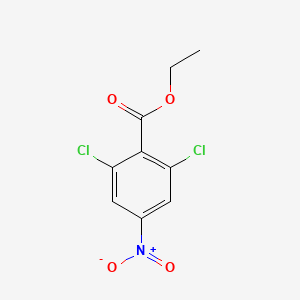
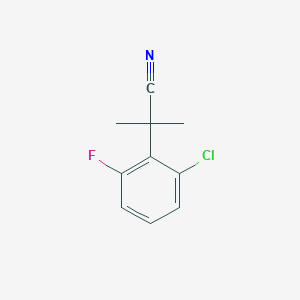
![1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12437878.png)
